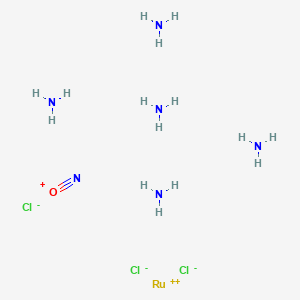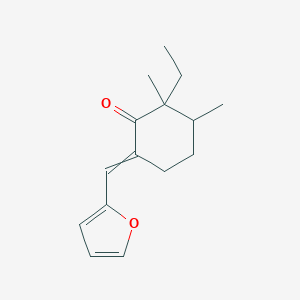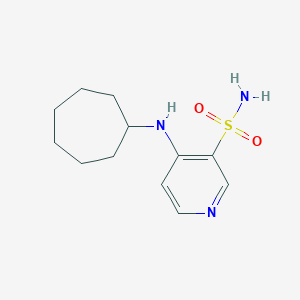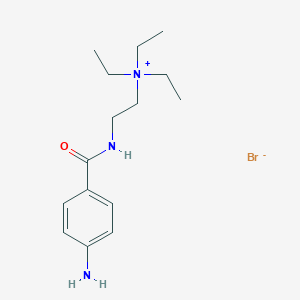![molecular formula C12H9N3OS B231665 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one, also known as PPT, is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. PPT is a member of the pyrido[2,3-b][1,4]thiazine family of compounds, which are known for their diverse biological activities. In
科学研究应用
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. This compound has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is not fully understood, but it is believed to involve the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that play a critical role in cell signaling and regulation. Inhibition of PKC activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to protect against neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are implicated in cancer metastasis. In addition, this compound has been shown to increase the levels of the antioxidant glutathione, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types. In addition, this compound has poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for research on 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's effects on other signaling pathways and cellular processes, which may reveal new therapeutic applications for this compound. Finally, further studies are needed to fully elucidate the mechanism of action of this compound, which may provide insights into its potential as a therapeutic agent for cancer and neurodegenerative diseases.
合成方法
The synthesis of 1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-aminopyridine with 2-chloroacetyl chloride followed by a cyclization reaction with sulfur. The resulting compound is then treated with hydrochloric acid to yield this compound. This method has been optimized to obtain high yields of pure this compound.
属性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
1-pyridin-2-ylpyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C12H9N3OS/c16-11-8-17-12-9(4-3-7-14-12)15(11)10-5-1-2-6-13-10/h1-7H,8H2 |
InChI 键 |
ZFNDSJQCCAMYFR-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
规范 SMILES |
C1C(=O)N(C2=C(S1)N=CC=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)




![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
